Estrone 3-sulfate
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Overview
Description
Estrone 3-sulfate: is a naturally occurring steroid and an estrogen ester. It is a conjugate of estrone, a primary estrogen hormone, and sulfate. This compound is biologically inactive but can be converted into active estrogens like estrone and estradiol through enzymatic reactions. This compound plays a significant role in the human body, serving as a long-lasting reservoir for estrone and estradiol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Estrone 3-sulfate can be synthesized through the sulfation of estrone. The reaction typically involves the use of sulfur trioxide-pyridine complex or chlorosulfonic acid as the sulfating agents. The reaction is carried out under controlled conditions to ensure the selective sulfation at the 3-hydroxyl group of estrone .
Industrial Production Methods: In industrial settings, the production of this compound(1-) involves large-scale sulfation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Estrone 3-sulfate undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to estrone by the enzyme steroid sulfatase.
Reduction: It can be reduced to estradiol 3-sulfate under specific conditions.
Oxidation: this compound can be oxidized to form estrone-3,17-dione sulfate.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using steroid sulfatase.
Reduction: Chemical reduction using reducing agents like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: Estrone.
Reduction: Estradiol 3-sulfate.
Oxidation: Estrone-3,17-dione sulfate.
Scientific Research Applications
Estrone 3-sulfate has a wide range of applications in scientific research, including:
Chemistry:
- Used as a standard compound in analytical chemistry for the quantification of estrogens in biological samples .
Biology:
Medicine:
- Investigated for its potential use in hormone replacement therapy and its effects on postmenopausal symptoms .
- Explored for its role in breast cancer research, particularly in understanding estrogen receptor interactions .
Industry:
Mechanism of Action
Estrone 3-sulfate exerts its effects through its conversion to active estrogens. The enzyme steroid sulfatase hydrolyzes this compound(1-) to estrone, which can then be converted to estradiol by 17β-hydroxysteroid dehydrogenase . These active estrogens bind to estrogen receptors in target cells, leading to the regulation of gene transcription and subsequent physiological responses .
Comparison with Similar Compounds
Estradiol 3-sulfate: Another estrogen sulfate conjugate with similar properties but higher estrogenic potency.
Estriol 3-sulfate: A less potent estrogen sulfate conjugate with distinct biological roles.
Uniqueness: Estrone 3-sulfate is unique due to its role as a long-lasting reservoir for estrone and estradiol. Its high concentration in the bloodstream compared to other estrogen conjugates makes it a crucial compound for maintaining estrogen levels in the body .
Properties
Molecular Formula |
C18H21O5S- |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C18H22O5S/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22)/p-1/t14-,15-,16+,18+/m1/s1 |
InChI Key |
JKKFKPJIXZFSSB-CBZIJGRNSA-M |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-] |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-] |
Synonyms |
estrone sulfate estrone sulfate, 14C-labeled estrone sulfate, 16-(14)C-labeled estrone sulfate, ammonium salt estrone sulfate, potassium salt estrone sulfate, sodium salt estrone-3-sulfate Evex oestrone sulphate potassium estrone sulfate sodium estrone sulfate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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